

GZ-793A: A Deep Dive into its VMAT2-Mediated Mechanism of Action

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Compound of Interest

Compound Name: GZ-793A

Cat. No.: B607905

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This technical guide provides an in-depth analysis of **GZ-793A**, a lobelane analog, and its intricate mechanism of action at the vesicular monoamine transporter 2 (VMAT2). Designed for researchers, scientists, and professionals in drug development, this document synthesizes key findings, presents quantitative data in a structured format, details experimental methodologies, and visualizes complex interactions to elucidate the therapeutic potential of **GZ-793A**, particularly in the context of methamphetamine abuse.

Core Interaction: A Surmountable Allosteric Inhibition

GZ-793A acts as a potent and selective inhibitor of VMAT2.^{[1][2]} Its primary mechanism is characterized as a surmountable allosteric inhibition of dopamine (DA) uptake into synaptic vesicles.^{[1][3]} This means that **GZ-793A** binds to a site on the VMAT2 protein distinct from the dopamine binding site, and its inhibitory effect can be overcome by increasing concentrations of dopamine.^[1] This interaction is crucial in its ability to attenuate the effects of methamphetamine (METH), which relies on VMAT2 to increase cytosolic dopamine levels.^[1]

Quantitative Profile of GZ-793A at VMAT2

The following tables summarize the key quantitative parameters defining the interaction of **GZ-793A** with VMAT2.

Parameter	Value	Species	Assay Type	Reference
Binding Affinity (K _i)	0.026 μM	Rat	In vitro	[4]
Dopamine Release (EC ₅₀)	High-affinity site: 15.5 nM	Rat	[³ H]Dopamine Release from Synaptic Vesicles	[1][3][5]
Low-affinity site: 29.3 μM	Rat	[³ H]Dopamine Release from Synaptic Vesicles	[1][3][5]	

Table 1: Binding Affinity and Potency of **GZ-793A** at VMAT2.

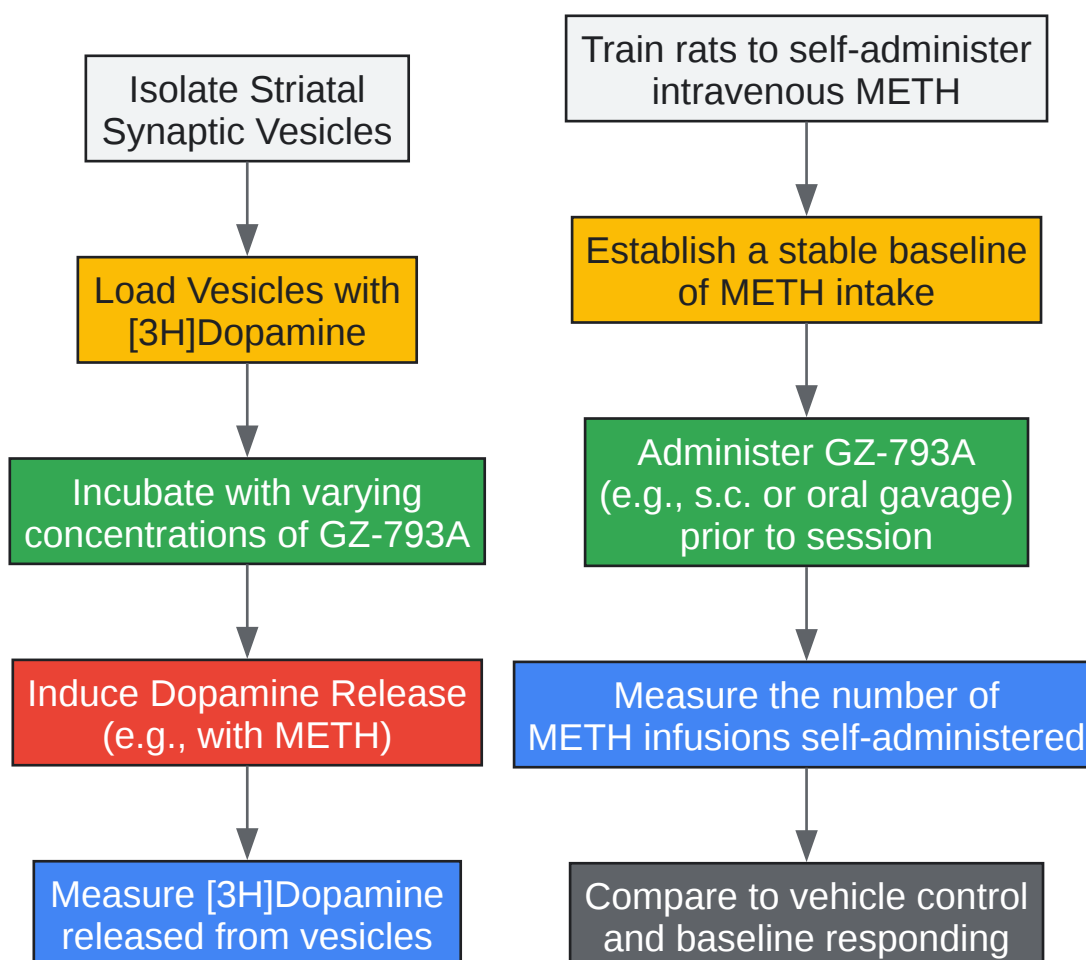
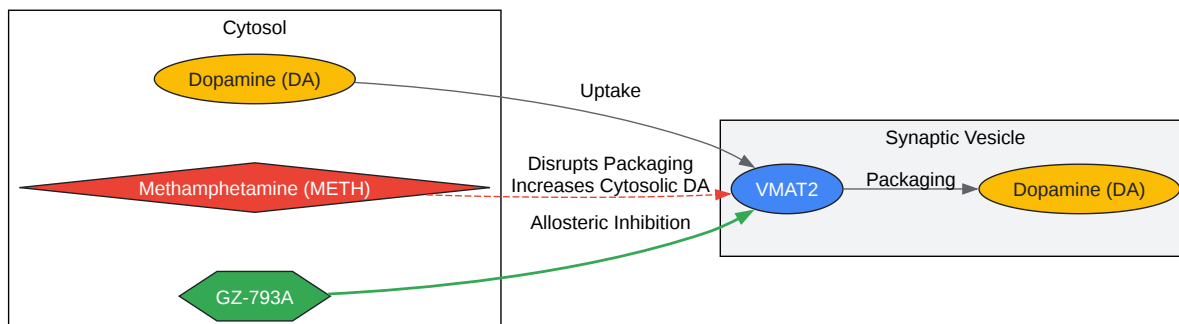
Parameter	Finding	Species	Model	Reference
METH-Evoked DA Release	Dose-dependently inhibits METH-induced DA release from rat striatal slices.[2] A rightward shift in the METH concentration-response curve with a Schild regression slope of 0.49 ± 0.08 , consistent with surmountable allosteric inhibition.[3]	Rat	In vitro striatal slices	[2][3]
METH Self-Administration	Dose-dependently decreases METH self-administration.[6] Oral administration of 120 and 240 mg/kg significantly decreased METH infusions. [6]	Rat	In vivo self-administration	[6]
Food-Maintained Responding	Does not significantly alter food-maintained responding at doses effective	Rat	In vivo operant conditioning	[6]

	against METH self-administration.[6]			
Cue-Induced Reinstatement of METH-Seeking	Pretreatment with 15 mg/kg GZ-793A decreased cue-induced reinstatement.[7]	Rat	In vivo reinstatement model	[7]

Table 2: In Vitro and In Vivo Efficacy of **GZ-793A**.

Visualizing the Mechanism and Experimental Approaches

To further clarify the complex interactions and experimental procedures, the following diagrams have been generated using the DOT language.



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